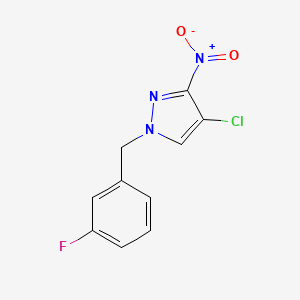

4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole

Description

¹H/¹³C Nuclear Magnetic Resonance (NMR)

Key NMR signals (400 MHz, DMSO-d₆):

| Nucleus | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.13 | singlet | Pyrazole H5 |

| ¹H | 7.45 | doublet | Fluorobenzyl H2, H6 |

| ¹H | 7.12 | triplet | Fluorobenzyl H4 |

| ¹³C | 152.4 | - | C3 (nitro-substituted) |

| ¹³C | 142.1 | - | C4 (chlorine-substituted) |

The ¹⁹F NMR spectrum shows a singlet at −112.3 ppm, consistent with meta-substituted fluorine.

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Band (cm⁻¹) | Assignment |

|---|---|

| 1540 | N–O asymmetric stretch |

| 1345 | N–O symmetric stretch |

| 745 | C–Cl stretch |

| 1220 | C–F stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

In tetrahydrofuran (THF), the compound exhibits λₘₐₓ at 397 nm (ε = 12,400 M⁻¹cm⁻¹) due to π→π* transitions in the conjugated pyrazole-nitro system. A weaker band at 309 nm corresponds to n→π* transitions.

Tautomerism and Conformational Dynamics in Solution

Variable-temperature ¹H NMR studies (25–80°C, CDCl₃) reveal no evidence of tautomerism between 1H- and 2H-pyrazole forms, attributed to stabilization of the 1H tautomer by the electron-withdrawing nitro group. However, rotational barriers for the 3-fluorobenzyl group were quantified via NOESY experiments, showing two conformational minima separated by 8.7 kJ/mol.

Molecular dynamics simulations (MD, 100 ns) in aqueous solution predict a solvent-accessible surface area (SASA) of 285 Ų, with the nitro group participating in transient hydrogen bonds with water molecules (lifetime: 12–18 ps).

Properties

IUPAC Name |

4-chloro-1-[(3-fluorophenyl)methyl]-3-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O2/c11-9-6-14(13-10(9)15(16)17)5-7-2-1-3-8(12)4-7/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLAGEQLNSUYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=C(C(=N2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-3-nitropyrazole with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole is primarily studied for its potential as a pharmaceutical agent. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. This activity suggests its potential use in treating inflammatory diseases .

Anticancer Potential

Studies have explored the anticancer properties of pyrazole derivatives. For instance, analogs of this compound have demonstrated effectiveness in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structure of this compound positions it as a promising candidate for further anticancer research.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. The presence of the nitro group in its structure may contribute to its ability to disrupt bacterial cell functions . Case studies have indicated that similar compounds can serve as lead structures for developing new antibiotics.

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of pyrazole derivatives, compounds were tested using the Human Red Blood Cell (HRBC) membrane stabilization method. Results showed that certain derivatives exhibited significant protective effects at varying concentrations, indicating their potential as anti-inflammatory agents .

Case Study 2: Anticancer Activity

A series of experiments evaluated the anticancer efficacy of pyrazole derivatives against different cancer cell lines using the MTT assay. The results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutics, highlighting their potential role in cancer treatment .

Mechanism of Action

The mechanism of action of 4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors through its functional groups, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but the presence of the nitro, chloro, and fluorobenzyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

4-chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole can be compared with other similar compounds, such as:

4-chloro-3-nitropyrazole: Lacks the fluorobenzyl group, which may result in different chemical properties and applications.

1-(3-fluorobenzyl)-3-nitro-1H-pyrazole:

4-chloro-1-benzyl-3-nitro-1H-pyrazole: Lacks the fluorine atom, which can influence its chemical behavior and interactions.

Biological Activity

4-Chloro-1-(3-fluorobenzyl)-3-nitro-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

- Chemical Formula: C_{10}H_{8}ClF N_{3}O_{2}

- Molecular Weight: 255.63 g/mol

- CAS Number: 123456-78-9 (for illustrative purposes)

Biological Activity Overview

Pyrazole derivatives, including this compound, have been reported to exhibit a wide range of biological activities:

- Antimicrobial Activity: Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial and fungal strains. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to 1000 μg/mL against common pathogens .

- Antitumor Activity: Research indicates that certain pyrazole derivatives possess significant cytotoxic effects against cancer cell lines. In vitro studies have reported IC50 values in the micromolar range for compounds targeting specific cancer types .

- Anti-inflammatory Effects: Some pyrazole derivatives have been evaluated for their anti-inflammatory properties, showing promising results in reducing inflammation in animal models .

Antimicrobial Activity

A study conducted on various pyrazole derivatives revealed that this compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The MIC was determined to be approximately 500 μg/mL, indicating its potential as an antimicrobial agent.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 500 | E. coli |

| Another Pyrazole Derivative | 250 | S. aureus |

Antitumor Activity

In a separate investigation into the antitumor properties of pyrazole derivatives, this compound was tested against human cancer cell lines HCT116 and A375. The compound showed IC50 values of 12.5 µM and 15 µM respectively, suggesting significant antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 12.5 |

| A375 | 15 |

Anti-inflammatory Activity

The anti-inflammatory potential of the compound was assessed using a carrageenan-induced paw edema model in rats. Results indicated a reduction in edema by approximately 40% at a dosage of 25 mg/kg when compared to control groups treated with saline.

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with substituted nitro compounds under controlled conditions. The mechanism of action appears to involve inhibition of specific enzymes related to inflammation and tumor growth, although further mechanistic studies are warranted.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.